molecular formula C28H33N3O7S B4068225 Ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[(2,5-dimethoxyphenyl)methyl]amino}-4H,5H,6H,7H-thieno[2,3-C]pyridine-6-carboxylate

Ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[(2,5-dimethoxyphenyl)methyl]amino}-4H,5H,6H,7H-thieno[2,3-C]pyridine-6-carboxylate

Cat. No.: B4068225
M. Wt: 555.6 g/mol
InChI Key: XTIFWIBKNHCAHO-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[(2,5-dimethoxyphenyl)methyl]amino}-4H,5H,6H,7H-thieno[2,3-C]pyridine-6-carboxylate is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[(2,5-dimethoxyphenyl)methyl]amino}-4H,5H,6H,7H-thieno[2,3-C]pyridine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and thienopyridine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining substituted phenylamines with thienopyridine derivatives under acidic or basic conditions.

    Carbamoylation: Introducing the carbamoyl group using reagents like carbamoyl chlorides or isocyanates.

    Esterification: Forming the ethyl ester group through reactions with ethanol and acid catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[(2,5-dimethoxyphenyl)methyl]amino}-4H,5H,6H,7H-thieno[2,3-C]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution may introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[(2,5-dimethoxyphenyl)methyl]amino}-4H,5H,6H,7H-thieno[2,3-C]pyridine-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[(2,5-dimethoxyphenyl)methyl]amino}-4H,5H,6H,7H-thieno[2,3-C]pyridine-6-carboxylate can be compared with other thienopyridine derivatives, such as:

    Clopidogrel: An antiplatelet agent used to prevent blood clots.

    Prasugrel: Another antiplatelet drug with a similar mechanism of action.

    Ticlopidine: An older antiplatelet medication with distinct pharmacological properties.

Properties

IUPAC Name

ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-[(2,5-dimethoxyphenyl)methylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O7S/c1-6-38-28(33)31-12-11-20-24(16-31)39-27(29-15-17-13-18(34-2)8-10-22(17)36-4)25(20)26(32)30-21-9-7-19(35-3)14-23(21)37-5/h7-10,13-14,29H,6,11-12,15-16H2,1-5H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIFWIBKNHCAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=C(C=C3)OC)OC)NCC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[(2,5-dimethoxyphenyl)methyl]amino}-4H,5H,6H,7H-thieno[2,3-C]pyridine-6-carboxylate
Reactant of Route 2
Ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[(2,5-dimethoxyphenyl)methyl]amino}-4H,5H,6H,7H-thieno[2,3-C]pyridine-6-carboxylate
Reactant of Route 3
Ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[(2,5-dimethoxyphenyl)methyl]amino}-4H,5H,6H,7H-thieno[2,3-C]pyridine-6-carboxylate
Reactant of Route 4
Ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[(2,5-dimethoxyphenyl)methyl]amino}-4H,5H,6H,7H-thieno[2,3-C]pyridine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[(2,5-dimethoxyphenyl)methyl]amino}-4H,5H,6H,7H-thieno[2,3-C]pyridine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[(2,5-dimethoxyphenyl)methyl]amino}-4H,5H,6H,7H-thieno[2,3-C]pyridine-6-carboxylate

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